5-cyclopropyl-N-(2,4-dichlorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide
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Overview
Description
5-cyclopropyl-N-(2,4-dichlorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide is a complex organic compound known for its unique chemical structure and potential applications in various fields, including medicinal chemistry and pharmacology. This compound belongs to the class of pyrazolo[1,5-a]pyrimidines, which are known for their diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-cyclopropyl-N-(2,4-dichlorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide involves multiple steps, starting from readily available starting materialsThe reaction conditions typically involve the use of strong bases, such as potassium carbonate, and solvents like dimethylformamide (DMF) to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors and advanced purification techniques to ensure the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
5-cyclopropyl-N-(2,4-dichlorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorophenyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce amines or alcohols .
Scientific Research Applications
5-cyclopropyl-N-(2,4-dichlorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent, particularly in the treatment of metabolic disorders and obesity.
Biological Research: It is used in studies involving cannabinoid receptors and their role in weight loss and metabolic regulation.
Pharmacology: The compound is investigated for its effects on various biological pathways and its potential as a drug candidate.
Mechanism of Action
The mechanism of action of 5-cyclopropyl-N-(2,4-dichlorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide involves its interaction with specific molecular targets, such as cannabinoid receptors. By binding to these receptors, the compound can modulate various signaling pathways, leading to effects such as weight loss and metabolic regulation . The exact molecular targets and pathways involved are still under investigation, but the compound’s ability to interact with cannabinoid receptors is a key aspect of its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
1-(2,4-Dichlorophenyl)-N-(piperidin-1-yl)-4-((pyrrolidine-1-sulfonamido)methyl)-5-(5-((4-(trifluoromethyl)phenyl)ethynyl)thiophene-2-yl)-1H-pyrazole-3-carboxamide: This compound also targets cannabinoid receptors and has been studied for its weight-loss efficacy.
2,3,5-Trisubstituted pyrazolo[1,5-a]pyrimidine compounds: These compounds are known for their inhibitory effects on PI3Kγ and are used in the treatment of cancer and immune-related disorders.
Uniqueness
5-cyclopropyl-N-(2,4-dichlorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide is unique due to its specific combination of functional groups, which confer distinct biological activities and potential therapeutic applications. Its ability to interact with cannabinoid receptors and modulate metabolic pathways sets it apart from other similar compounds .
Properties
Molecular Formula |
C17H11Cl2F3N4O |
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Molecular Weight |
415.2 g/mol |
IUPAC Name |
5-cyclopropyl-N-(2,4-dichlorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide |
InChI |
InChI=1S/C17H11Cl2F3N4O/c18-9-3-4-11(10(19)5-9)24-16(27)13-7-15-23-12(8-1-2-8)6-14(17(20,21)22)26(15)25-13/h3-8H,1-2H2,(H,24,27) |
InChI Key |
IATOYEXYXATFIW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=NC3=CC(=NN3C(=C2)C(F)(F)F)C(=O)NC4=C(C=C(C=C4)Cl)Cl |
Origin of Product |
United States |
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